N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide, also known by its CAS Number 1803561-50-3, is a synthetic organic compound classified under specialty chemicals. This compound exhibits potential pharmacological properties, particularly as an inhibitor of specific protein interactions, making it of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It falls within the category of methanesulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a methanesulfonyl moiety. Its molecular formula is with a molecular weight of 272.33 g/mol .
The synthesis of N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide typically involves multi-step organic synthesis techniques. A common approach includes:
This synthesis can be optimized using various reaction conditions, including temperature control, solvent selection, and reaction time to maximize yield and purity .
The molecular structure of N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide can be described using several structural representations:
1S/C10H16N4O3S/c1-13-9(5-6-11-13)14-7-3-4-8(10(14)15)12-18(2,16)17/h5-6,8,12H,3-4,7H2,1-2H3
This code provides a detailed description of the molecule's connectivity.
CN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)C
These representations indicate the arrangement of atoms and the types of bonds present in the compound .
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide can participate in various chemical reactions typical for sulfonamide compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide primarily involves its role as an inhibitor in biochemical pathways. It has been noted for its inhibitory effects on specific kinases such as TNIK (TRAF2 and NCK interacting kinase), which plays a role in cellular signaling pathways related to cancer progression.
Upon binding to its target, this compound may alter phosphorylation states within signaling cascades, thereby influencing cellular responses such as proliferation and apoptosis .
N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide is characterized by several physical properties:
While specific values for melting point, boiling point, or solubility were not retrieved from current sources, these properties are essential for understanding the compound's behavior in various applications .
This compound has potential applications in medicinal chemistry due to its inhibitory properties against specific kinases involved in disease processes. It is being explored for use in:
Its unique structural features make it a valuable candidate for further investigation in pharmaceutical research .
Pyrazole derivatives have been integral to medicinal chemistry since the 19th century, with early applications in antipyretic and anti-inflammatory drugs (e.g., antipyrine). The integration of pyrazole with piperidine scaffolds began accelerating in the 2000s, driven by the need for molecules with enhanced binding affinity to biological targets. Pyrazole’s aromatic character and hydrogen-bonding capability (via ring nitrogen atoms) allow it to act as a bioisostere for imidazole or phenol groups, while the piperidine moiety introduces conformational flexibility and basicity beneficial for membrane permeability and target engagement [10].
Notably, 1,3-diarylpyrazoles gained prominence as kinase inhibitors (e.g., crizotinib) and Toll-like receptor (TLR) antagonists. The hybrid’s versatility is exemplified by compounds like 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (acrizanib), where a pyrazole core enables topical ocular delivery for age-related macular degeneration by inhibiting VEGFR-2 [4]. Pyrazole-piperidine hybrids specifically exploit synergistic pharmacophoric effects: the piperidine’s tertiary nitrogen facilitates salt formation for solubility, while pyrazole enables π-stacking with protein residues (e.g., Trp104 in prostaglandin reductase PTGR2) [2] [6].
Table 1: Evolution of Key Pyrazole-Piperidine Hybrids in Drug Discovery
Compound Class | Key Features | Therapeutic Application | Year | |
---|---|---|---|---|
1,3-Diarylpyrazoles | TLR9 antagonism, autophagy induction | Anti-inflammatory, antiparasitic | 2010s | [10] |
Pyrazole-carboxamides | VEGFR-2 inhibition, topical bioavailability | Neovascular macular degeneration | 2018 | [4] |
Pyrazole-piperidinones | Sulfonamide-tethered, hydrogen-bonding capability | Target for protease inhibition | 2020s | [1] [3] |
Sulfonamide groups (–SO₂NH–) are pivotal in modulating pharmacokinetic and pharmacodynamic properties. Introduced clinically via sulfa drugs in the 1930s, they confer:
In N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide, the methanesulfonamide group attaches to the piperidine C3 position, positioning it to engage both hydrophilic (e.g., enzyme polar pockets) and hydrophobic regions (e.g., aryl-binding sites). This dual engagement is structurally analogous to COX-2 inhibitors like celecoxib, where sulfonamides anchor the molecule near hydrophobic subsites [10].
Table 2: Impact of Sulfonamide Moieties on Key Drug Properties
Role | Mechanistic Basis | Example in Hybrids | |
---|---|---|---|
Hydrogen-bonding scaffold | Binds catalytic residues via water molecules | PTGR2 inhibition (water-mediated H-bond to Thr159) | [2] |
Conformational constraint | Restricts piperidine ring puckering | Enhanced selectivity for proteases | [1] |
Solubility enhancement | Polar surface area augmentation | Salt formation in crystalline solids | [3] [8] |
This compound (CAS: 1803561-50-3; MF: C₁₀H₁₆N₄O₃S) exemplifies rational hybrid design:
Table 3: Key Identifiers of N-[1-(1-Methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide
Property | Value | Source |
---|---|---|
IUPAC Name | N-(1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl)methanesulfonamide | [1] |
CAS Registry | 1803561-50-3 | [3] |
Molecular Formula | C₁₀H₁₆N₄O₃S | [1] |
Physical Form | Crystalline powder | [3] |
Storage | Room temperature | [1] |
Purity | ≥95% | [1] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0